molecular formula C15H13N B14130633 9H-9,10-Ethanoacridine CAS No. 4378-82-9

9H-9,10-Ethanoacridine

Cat. No.: B14130633
CAS No.: 4378-82-9
M. Wt: 207.27 g/mol
InChI Key: LCUFLMBFUQIMBO-UHFFFAOYSA-N
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Description

9H-9,10-Ethanoacridine is an organic compound belonging to the acridine family. It is characterized by its unique structure, which includes an ethano bridge connecting the 9th and 10th positions of the acridine ring. This compound is known for its stability and diverse applications in various fields, including chemistry, biology, and industry.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves large-scale synthesis using the above methods, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability and integrity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides and nucleophiles under controlled temperatures and pH.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds.

Mechanism of Action

The mechanism by which 9H-9,10-Ethanoacridine exerts its effects involves intercalation with DNA, disrupting the normal function of the nucleic acids. This intercalation can inhibit DNA replication and transcription, making it a potential candidate for anticancer therapies . The molecular targets include the DNA double helix, and the pathways involved are primarily related to DNA damage response and repair mechanisms.

Comparison with Similar Compounds

Uniqueness: 9H-9,10-Ethanoacridine stands out due to its unique ethano bridge, which imparts additional stability and distinct chemical properties. Its ability to intercalate with DNA and its diverse applications in multiple fields make it a compound of significant interest.

Properties

CAS No.

4378-82-9

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

1-azatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene

InChI

InChI=1S/C15H13N/c1-3-7-14-12(5-1)11-9-10-16(14)15-8-4-2-6-13(11)15/h1-8,11H,9-10H2

InChI Key

LCUFLMBFUQIMBO-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3C1C4=CC=CC=C42

Origin of Product

United States

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